GNF-2

Vue d'ensemble

Description

GNF 2 est un inhibiteur hautement sélectif et non compétitif de l'ATP de la kinase BCR-ABL. Il est connu pour sa capacité à cibler le BCR-ABL de type sauvage et de nombreux mutants résistants à l'imatinib cliniquement pertinents. Ce composé a joué un rôle essentiel dans l'étude de la leucémie myéloïde chronique (LMC) et d'autres affections connexes .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La voie de synthèse exacte peut varier, mais elle implique généralement l'utilisation de réactions de couplage croisé catalysées par le palladium, telles que l'amination de Suzuki ou de Buchwald-Hartwig .

Méthodes de production industrielle

La production industrielle de GNF 2 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques de criblage à haut débit et de synthèse automatisée pour assurer la cohérence et l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions

Le GNF 2 subit principalement des réactions de substitution en raison de sa structure aromatique. Il peut également participer à des réactions d'oxydation et de réduction, en fonction des groupes fonctionnels présents .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le GNF 2 comprennent les catalyseurs au palladium, les bases telles que le carbonate de potassium et les solvants tels que le diméthylformamide. Les réactions sont généralement effectuées sous atmosphère inerte pour éviter les réactions secondaires indésirables .

Principaux produits

Les principaux produits formés à partir de réactions impliquant le GNF 2 dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle aromatique, conduisant à une large gamme de dérivés .

Applications de la recherche scientifique

Le GNF 2 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier l'inhibition des kinases et pour développer de nouveaux inhibiteurs.

Biologie : Aide à comprendre le rôle du BCR-ABL dans la signalisation cellulaire et la progression de la maladie.

Médecine : Étudié pour son potentiel dans le traitement de la leucémie myéloïde chronique et d'autres cancers.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et dans les programmes de découverte de médicaments

Mécanisme d'action

Le GNF 2 exerce ses effets en se liant à une poche de liaison du myristoyle dans le lobe C du domaine de la kinase c-ABL. Cette liaison induit un changement conformationnel qui inhibe l'activité kinase du BCR-ABL. L'inhibition de l'activité kinase du BCR-ABL conduit à la suppression des voies de signalisation en aval, telles que la voie de signalisation de pro-survie IGF-1, qui est cruciale pour la survie et la prolifération des cellules cancéreuses .

Applications De Recherche Scientifique

GNF-2 is an allosteric inhibitor of Bcr-Abl, initially developed as an anti-cancer drug for treating resistant chronic myelogenous leukemia . It binds to the myristate-binding site of c-Abl, improving pharmacokinetic properties . Research indicates that this compound can modulate c-Abl kinase activity by binding outside the ATP or substrate-binding sites .

Scientific Research Applications

This compound has shown potential in various scientific research applications, particularly in the context of cancer, bone resorption, and neuroinflammation .

Cancer Research

This compound was originally developed as an anti-cancer drug to treat resistant chronic myelogenous leukemia . It functions as a selective allosteric Bcr-Abl inhibitor, targeting wild-type BCR-ABL and many clinically relevant imatinib-resistant mutants . this compound inhibits HCK phosphorylation and IGF-1 activation by binding to the ABL myristoyl-binding pocket and blocking access to the HCK myristoyl moiety . Studies using solution NMR, X-ray crystallography, mutagenesis, and hydrogen exchange mass spectrometry have demonstrated that this compound binds to the myristate binding site of Abl, leading to changes in the structural dynamics of the ATP-binding site .

Bone Resorption

This compound has demonstrated anti-bone-resorptive properties, suggesting its therapeutic potential for treating bone-destructive disorders resulting from excessive osteoclastic bone resorption . It inhibits osteoclast differentiation from bone marrow macrophages (BMMs) and suppresses RANKL-induced NF-κB transcriptional activity and the induction of c-Fos and NFATc1, which are key transcription factors in osteoclastogenesis . Additionally, this compound inhibits the proliferation of osteoclast precursors by suppressing M-CSFR c-Fms and accelerates osteoclast apoptosis by inducing caspase-3 and Bim expression . In a mouse model of LPS-induced bone destruction, this compound reduced osteoclast number and bone loss .

Neuroinflammation and Pain

Mécanisme D'action

GNF 2 exerts its effects by binding to a myristoyl-binding pocket in the C-lobe of the c-ABL kinase domain. This binding induces a conformational change that inhibits the kinase activity of BCR-ABL. The inhibition of BCR-ABL kinase activity leads to the suppression of downstream signaling pathways, such as the IGF-1 pro-survival signaling pathway, which is crucial for the survival and proliferation of cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Imatinib : Un inhibiteur compétitif de l'ATP du BCR-ABL, utilisé comme traitement de première ligne de la leucémie myéloïde chronique.

Dasatinib : Un autre inhibiteur compétitif de l'ATP avec un spectre d'activité plus large contre les mutants du BCR-ABL.

Nilotinib : Un inhibiteur compétitif de l'ATP plus sélectif avec une efficacité améliorée contre certains mutants du BCR-ABL.

Bosutinib : Cible à la fois le BCR-ABL et les kinases de la famille SRC, offrant un spectre d'activité différent.

Ponatinib : Conçu pour surmonter la résistance aux autres inhibiteurs du BCR-ABL, en particulier la mutation T315I.

Unicité du GNF 2

Le GNF 2 est unique dans son mécanisme d'action car il est un inhibiteur non compétitif de l'ATP. Cela lui permet de cibler la kinase BCR-ABL d'une manière différente des inhibiteurs compétitifs de l'ATP, ce qui pourrait réduire la probabilité de développement de résistance. De plus, sa capacité à inhiber les mutants résistants à l'imatinib en fait un outil précieux dans le traitement de la leucémie myéloïde chronique .

Activité Biologique

GNF-2 is a selective allosteric inhibitor of the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia (CML) and other malignancies. This compound has garnered attention for its unique mechanism of action, pharmacological properties, and potential therapeutic applications beyond oncology.

This compound operates by binding to a myristoyl-binding pocket located in the C-lobe of the c-Abl kinase domain. This binding inhibits BCR-ABL kinase activity without competing with ATP or substrate binding sites. Unlike traditional inhibitors such as imatinib, which target the ATP-binding site, this compound's allosteric modulation allows it to effectively inhibit both wild-type BCR-ABL and various imatinib-resistant mutants, including E255V and Y253H .

Key Findings on Mechanism

- Inhibition of HCK Activation : this compound has been shown to inhibit the phosphorylation of HCK (Hematopoietic Cell Kinase), which is crucial for the activation of the IGF-1 pro-survival signaling pathway in CML cells. This inhibition occurs without affecting the binding of HCK to BCR-ABL .

- Impact on Neuroinflammation : Recent studies suggest that this compound also plays a role in neuroinflammation. It has been demonstrated to reduce lipopolysaccharide (LPS)-induced production of nitric oxide and pro-inflammatory cytokines in glial cells, indicating its potential utility in managing chronic pain and neurodegenerative conditions .

Pharmacological Profile

This compound exhibits a high degree of selectivity for BCR-ABL with an IC50 value ranging from 100 to 300 nM across different cell lines. This selectivity is significant as it minimizes off-target effects seen with less selective inhibitors . The following table summarizes the IC50 values for various cell lines expressing BCR-ABL:

| Cell Line | IC50 (nM) |

|---|---|

| Ba/F3.p210 BCR-ABL | 138 |

| Ba/F3 E255V | 268 |

| Ba/F3 Y253H | 194 |

| K562 | 273 |

| SUP-B15 | 268 |

Case Study: Neuroinflammation and Pain Management

A study investigated the effects of this compound on neuroinflammation and pain hypersensitivity using animal models. The results indicated that this compound administration significantly reduced mechanical and thermal hypersensitivities in models of diabetic and inflammatory pain. This suggests that c-Abl inhibition may provide therapeutic benefits in managing chronic pain conditions .

Experimental Methods

The study utilized various methodologies to assess the biological activity of this compound:

- Enzyme-Linked Immunosorbent Assay (ELISA) : Used to measure TNF-α levels in glial cell cultures treated with LPS.

- siRNA-Mediated Knockdown : Employed to confirm the role of c-Abl in mediating inflammatory responses.

- Chronic Inflammatory Pain Model : Induced using Complete Freund’s Adjuvant (CFA) to evaluate pain behaviors post-treatment with this compound .

Propriétés

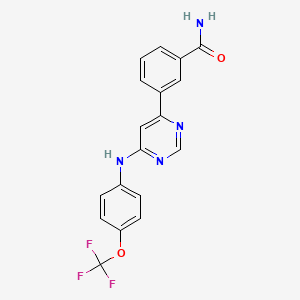

IUPAC Name |

3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N4O2/c19-18(20,21)27-14-6-4-13(5-7-14)25-16-9-15(23-10-24-16)11-2-1-3-12(8-11)17(22)26/h1-10H,(H2,22,26)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYNIUIFUYDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228443 | |

| Record name | GNF-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778270-11-4 | |

| Record name | GNF-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778270114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GNF-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[6-[[4-(Trifluoromethoxy)phenyl]amino]-4-pyrimidinyl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GNF-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D7Q9Z2W7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.